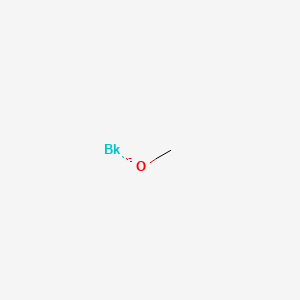
Berkelium(1+), methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berkelium(1+), methoxy- is a compound involving the synthetic element berkelium, which has the atomic number 97 and is part of the actinide series. Berkelium was first synthesized in 1949 at the University of California, Berkeley. It is a highly radioactive element and is typically used in scientific research rather than practical applications due to its scarcity and radioactivity .
Méthodes De Préparation
The preparation of berkelium compounds, including Berkelium(1+), methoxy-, generally involves the irradiation of lighter elements such as curium or americium in high-flux nuclear reactors. This process produces berkelium isotopes, which can then be chemically separated and purified .
Analyse Des Réactions Chimiques
Berkelium compounds typically undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, berkelium can form oxides, halides, and other coordination compounds. Common reagents used in these reactions include halogens, hydrogen, and various organic ligands . The major products formed depend on the specific reaction conditions and reagents used. For example, reacting berkelium with oxygen can produce berkelium dioxide (BkO2), while reaction with halogens can produce berkelium halides such as BkCl3 .
Applications De Recherche Scientifique
Berkelium(1+), methoxy- and other berkelium compounds are primarily used in scientific research. They are valuable for studying the properties of actinides and for synthesizing heavier elements. Berkelium’s unique position in the actinide series makes it an important element for understanding the behavior of f-block elements. Additionally, berkelium compounds have been used in the synthesis of new materials and in nuclear chemistry research .
Mécanisme D'action
The mechanism of action for Berkelium(1+), methoxy- involves its interaction with various molecular targets and pathways. As a highly radioactive element, berkelium can induce radiolysis in surrounding molecules, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, potentially leading to the formation of new compounds .
Comparaison Avec Des Composés Similaires
Berkelium(1+), methoxy- can be compared to other berkelium compounds such as berkelium dioxide (BkO2) and berkelium trichloride (BkCl3). While all these compounds involve the berkelium ion, they differ in their chemical properties and reactivity. For example, berkelium dioxide is an oxide with a high melting point, while berkelium trichloride is a halide that is more reactive with water and other solvents . Similar compounds to berkelium include other actinides like curium and californium, which also exhibit complex coordination chemistry and high radioactivity .
Propriétés
Numéro CAS |
678143-09-4 |
|---|---|
Formule moléculaire |
CH3BkO- |
Poids moléculaire |
278.104 g/mol |
Nom IUPAC |
berkelium;methanolate |
InChI |
InChI=1S/CH3O.Bk/c1-2;/h1H3;/q-1; |
Clé InChI |
WQOFLJUWXYOHNZ-UHFFFAOYSA-N |
SMILES canonique |
C[O-].[Bk] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)


methanone](/img/structure/B12526373.png)


![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
![(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B12526387.png)
